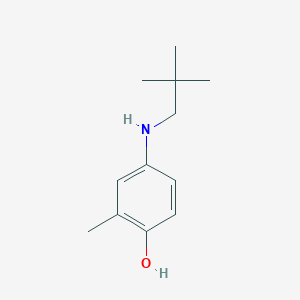

2-甲基-4-(新戊基氨基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

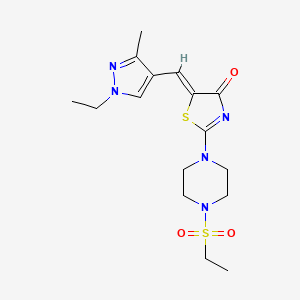

Synthesis Analysis

The synthesis of MPN involves several steps, including the introduction of the neopentylamino group onto the phenol ring. Various synthetic routes exist, and researchers have explored both traditional organic synthesis and more innovative methods. Detailed studies on the synthesis pathways are available in the literature .

3.

Molecular Structure Analysis

The molecular structure of MPN is crucial for understanding its properties and reactivity. The neopentylamino substituent provides steric hindrance, affecting the compound’s behavior. Researchers have employed techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and computational modeling to elucidate the precise arrangement of atoms in MPN .

科学研究应用

药理特性和分子机制

具有类似于 2-甲基-4-(新戊基氨基)苯酚的结构的化合物,例如百里香酚(化学上称为 2-异丙基-5-甲基苯酚),表现出一系列药理特性。百里香酚已被证明具有抗氧化、抗炎、镇痛、抗菌、抗真菌和抗肿瘤活性。其作用归因于抗炎作用(通过抑制细胞因子)、抗氧化活性(通过清除自由基)和抗高脂血症作用(通过调节胆固醇水平)。这些发现表明,2-甲基-4-(新戊基氨基)苯酚等化合物可能在治疗心血管、神经和代谢疾病方面具有潜在的治疗应用,突出了此类化合物在药物开发中的重要性 (M. F. Nagoor Meeran 等人,2017)。

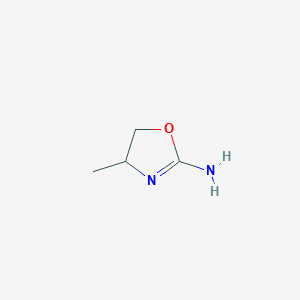

实验和理论研究

已对烷基氨基苯酚化合物(2-甲基-4-(新戊基氨基)苯酚属于该组)的实验合成和结构分析进行了评估其生物活性潜力。此类研究通常涉及光谱分析(FT-IR、NMR、UV-Vis)和理论数据(DFT 计算)以支持实验结果。这些化合物显示出很高的抗氧化值,表明具有作为生物活性药物的潜力。这些研究中理论值和实验值的兼容性为理解 2-甲基-4-(新戊基氨基)苯酚在科学研究中的特性和潜在应用提供了框架 (Y. Ulaş,2020)。

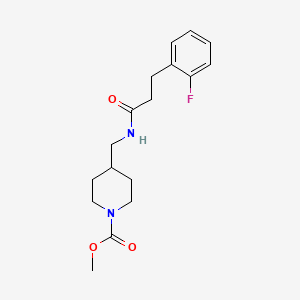

化学合成和应用

合成了具有类似于 2-甲基-4-(新戊基氨基)苯酚的功能的化合物,用于各种应用,包括作为金属配合物中的配体,该金属配合物可以探测 DNA 和血浆蛋白。此类配体及其金属配合物通过分析和光谱分析进行表征,展示了在药物化学中的应用,例如充当抗癌剂或 DNA 探针。这一研究领域显示了 2-甲基-4-(新戊基氨基)苯酚类化合物在开发新的治疗剂和化学探针中的潜力 (Chandrasekhar Vidya Rani 等人,2020)。

作用机制

Target of Action

Phenolic compounds, which this molecule is a part of, are known to interact with a variety of biological targets due to their free radical scavenging and metal chelating properties .

Mode of Action

Phenolic compounds, including 2-Methyl-4-(neopentylamino)phenol, exert their pharmacological actions mainly through their free radical scavenging and metal chelating properties . They also affect cell signaling pathways and gene expression

Biochemical Pathways

Phenolic compounds have been reported to regulate several pathways. These include activation of antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulation of cell survival or apoptosis, and enhancement of the activity of biological antioxidants and antioxidant enzymes

Result of Action

Phenolic compounds are known to have antioxidant properties and can help in controlling oxidative stress .

属性

IUPAC Name |

4-(2,2-dimethylpropylamino)-2-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9-7-10(5-6-11(9)14)13-8-12(2,3)4/h5-7,13-14H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHJGEAWNKWVOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1378755-92-0 |

Source

|

| Record name | 4-[(2,2-dimethylpropyl)amino]-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2913747.png)

![N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2913754.png)

![Methyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2913756.png)

![3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2913758.png)

![isopropyl 2-[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetate](/img/structure/B2913761.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2913766.png)

![3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole](/img/structure/B2913767.png)